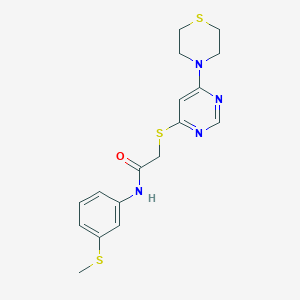

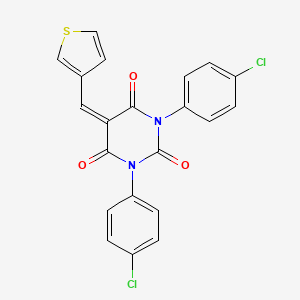

![molecular formula C13H19NO B2379018 {1-[Amino(phenyl)methyl]cyclopentyl}methanol CAS No. 1859652-90-6](/img/structure/B2379018.png)

{1-[Amino(phenyl)methyl]cyclopentyl}methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“{1-[Amino(phenyl)methyl]cyclopentyl}methanol” is a chemical compound with the CAS Number: 1859652-90-6 . It has a molecular weight of 205.3 and its IUPAC name is (1-(amino(phenyl)methyl)cyclopentyl)methanol . The compound is typically stored at a temperature of 4°C and is available in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H19NO/c14-12(11-6-2-1-3-7-11)13(10-15)8-4-5-9-13/h1-3,6-7,12,15H,4-5,8-10,14H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at a temperature of 4°C .Aplicaciones Científicas De Investigación

Synthesis of S1P1 Receptor Agonists

- The compound is utilized as an intermediate in the synthesis of S1P1 receptor agonists. A scalable synthesis method has been developed for the stereoisomers of this compound, demonstrating its utility in complex organic syntheses (Wallace et al., 2009).

Methanol as a Hydrogen Source and C1 Synthon

- Methanol, related to the compound , is highlighted for its applications in chemical synthesis and energy technologies. It's used as a hydrogen source and C1 synthon, which is significant for synthesizing more complex chemical structures (Sarki et al., 2021).

Direct N-Monomethylation of Aromatic Primary Amines

- The compound is relevant in the context of direct N-monomethylation of aromatic primary amines using methanol as a methylating agent. This process is attractive due to its broad substrate scope and excellent selectivities (Li et al., 2012).

Metal-Free Reduction of Nitro Aromatic Compounds

- A related compound, (2-pyridyl)phenyl methanol, is used as a hydrogen donor in the reduction of nitro aromatic and heteroaromatic compounds. This showcases the role of such compounds in facilitating important chemical reactions (Giomi et al., 2011).

Synthesis of Amino Acid Methyl Esters

- Amino acid methyl ester hydrochlorides are prepared using methanol in the presence of trimethylchlorosilane, indicating the use of related compounds in the synthesis of biologically relevant molecules (Li & Sha, 2008).

Catalytic Cycloadditions

- Compounds like tris(triazolyl)methanol-Cu(I), which are structurally related, are used as catalysts in Huisgen 1,3-dipolar cycloadditions. This highlights the role of such compounds in catalysis (Ozcubukcu et al., 2009).

Iron-Catalyzed Methylation

- The borrowing hydrogen approach with methanol demonstrates the catalytic potential of compounds in this family for the methylation of ketones, indoles, and amines, which is crucial in organic synthesis (Polidano et al., 2018).

Overview of Methanol Applications

- Methanol's role as a building block for complex chemical structures, its usage as a clean-burning fuel, and its potential in CO2 reduction further underscores the importance of related compounds in various scientific applications (Dalena et al., 2018).

Safety and Hazards

Propiedades

IUPAC Name |

[1-[amino(phenyl)methyl]cyclopentyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c14-12(11-6-2-1-3-7-11)13(10-15)8-4-5-9-13/h1-3,6-7,12,15H,4-5,8-10,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPYQFIOWYHKGOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CO)C(C2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

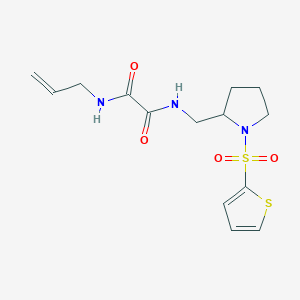

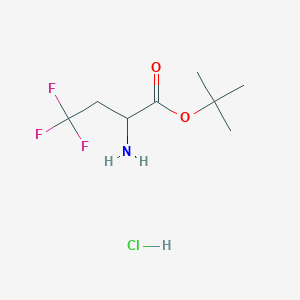

![2-[[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2378940.png)

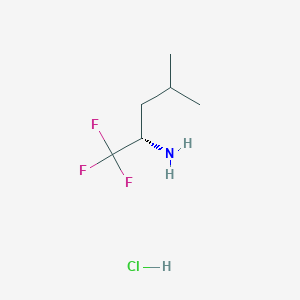

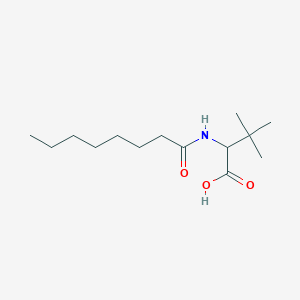

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2378943.png)

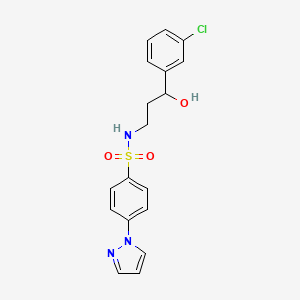

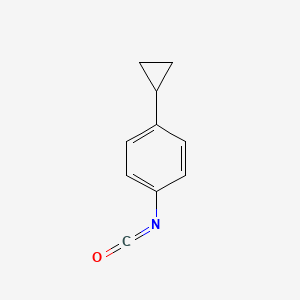

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea](/img/structure/B2378944.png)

![(Z)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2378950.png)

![1-Ethylsulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2378953.png)

![N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide](/img/structure/B2378954.png)